tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
It is known that the tert-butyl group in chemistry has unique reactivity patterns due to its crowded structure . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in biosynthetic and biodegradation pathways , which could potentially be affected by this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 2-amino-3-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl group . The reaction is carried out under metal-free conditions, making it an efficient and environmentally friendly process.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound by introducing the tert-butoxycarbonyl group into a variety of organic compounds . This method is more sustainable and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide to form tert-butyl esters.
Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide under metal-free conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: tert-butyl esters.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S,3R)-2-amino-3-tert-butoxybutanoate
- tert-Butyl (2S,3R)-3-amino-2-methylazetidine-1-carboxylate
Uniqueness
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl and amino groups. This combination of functional groups imparts distinct reactivity and stability to the compound, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIHBYXILBKXGA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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